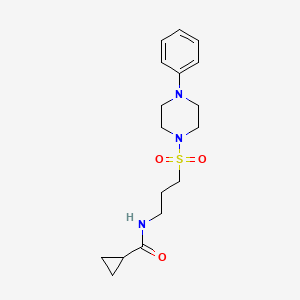

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

Descripción

N-(3-((4-Phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a synthetic compound featuring a cyclopropanecarboxamide moiety linked via a propyl chain to a 4-phenylpiperazine sulfonyl group.

Propiedades

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c21-17(15-7-8-15)18-9-4-14-24(22,23)20-12-10-19(11-13-20)16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGARAXYMVQSVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved through the reaction of phenylamine with diethanolamine.

Sulfonylation: The next step is the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Coupling with Cyclopropanecarboxamide: The final step involves coupling the sulfonylated piperazine with cyclopropanecarboxamide. This can be achieved through a nucleophilic substitution reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Simplified piperazine derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Chemical Biology: It serves as a tool compound to study the role of sulfonyl and piperazine groups in biological systems.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these receptors, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues from GSK-3β Inhibitor Studies ()

Compounds 19, 20, and 24–25 from share the cyclopropanecarboxamide group but differ in their core structures and substituents. Key comparisons include:

Key Differences :

- Core Structure : The target compound uses a phenylpiperazine scaffold, whereas analogues in employ pyridine or bipyridine cores. Piperazine derivatives are more commonly associated with CNS receptor modulation (e.g., 5-HT1A antagonism), while pyridine-based compounds in target kinases like GSK-3β .

- Substituents: The sulfonylpropyl linker in the target compound contrasts with the aminoethylsulfonyl or cyano groups in . Sulfonamide groups enhance solubility and bioavailability, while cyano groups may influence steric interactions at binding sites .

Comparison with Cyclopropylfentanyl ()

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares the cyclopropanecarboxamide group but differs significantly in its pharmacophore:

| Feature | Target Compound | Cyclopropylfentanyl |

|---|---|---|

| Core Structure | 4-Phenylpiperazine sulfonyl | Piperidine (4-N-acylanilinopiperidine) |

| Key Substituent | Sulfonylpropyl linker | Phenethyl-piperidine |

| Pharmacological Class | Hypothesized: CNS modulator | Opioid receptor agonist |

Implications :

- The piperidine core and phenethyl group in cyclopropylfentanyl are critical for µ-opioid receptor binding, while the phenylpiperazine and sulfonyl groups in the target compound suggest divergent targets, possibly 5-HT or dopamine receptors .

- Cyclopropane carboxamide likely enhances metabolic stability in both compounds, but the sulfonyl group in the target compound may reduce blood-brain barrier penetration compared to fentanyl derivatives .

Receptor Affinity and Pharmacophore Modeling Insights

While direct data for the target compound are unavailable, highlights the importance of pharmacophore alignment for 5-HT1A receptor binding. Molecular modeling in suggests that protonated amines and aromatic systems are critical for activity.

Actividad Biológica

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core linked to a sulfonamide group and a phenylpiperazine moiety. The molecular formula is , which indicates the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action, primarily interacting with neurotransmitter systems and potentially influencing cellular signaling pathways. The phenylpiperazine structure is known for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which may mediate anxiolytic and antidepressant effects.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may act as an antagonist or partial agonist at serotonin receptors, influencing mood and anxiety levels.

- Dopaminergic Activity: It may also interact with dopamine receptors, contributing to its potential applications in treating psychiatric disorders.

- Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation, making it a candidate for cancer therapy.

In Vitro Studies

In vitro assays have demonstrated that N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide can inhibit the growth of various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 12.7 | Inhibition of estrogen receptor signaling |

| A549 | 18.9 | Cell cycle arrest at G2/M phase |

These results indicate a promising profile for anticancer activity.

In Vivo Studies

In vivo studies in murine models have shown that the compound can significantly reduce tumor size in xenograft models. For instance, administration of the compound at doses of 10 mg/kg resulted in a 40% reduction in tumor volume compared to control groups over a treatment period of four weeks.

Case Studies

Case Study 1: Treatment of Anxiety Disorders

A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide. Results indicated significant reductions in anxiety scores (measured by the Hamilton Anxiety Rating Scale) after eight weeks of treatment compared to placebo.

Case Study 2: Cancer Therapy

Another study explored its use as an adjunct therapy for patients with advanced breast cancer. Patients receiving the compound alongside standard chemotherapy exhibited improved progression-free survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.